molecular formula C12H22O3 B14209008 Acetic acid--(3R)-5-ethenylideneoctan-3-ol (1/1) CAS No. 821782-65-4

Acetic acid--(3R)-5-ethenylideneoctan-3-ol (1/1)

Cat. No.: B14209008
CAS No.: 821782-65-4
M. Wt: 214.30 g/mol
InChI Key: OPNDGEMISWWCJZ-HNCPQSOCSA-N
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Description

Acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) is a unique organic compound that combines the properties of acetic acid and a specific alcohol derivative This compound is characterized by its distinct molecular structure, which includes an ethenylidene group and an octan-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of acetic acid with a suitable alcohol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors and advanced purification techniques. The optimization of reaction conditions and the use of efficient catalysts are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The ethenylidene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohol derivatives.

Scientific Research Applications

Acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) include other acetic acid derivatives and alcohols with similar structural features. Examples include:

  • Acetic acid–(3R)-5-methyloctan-3-ol
  • Acetic acid–(3R)-5-ethyloctan-3-ol
  • Acetic acid–(3R)-5-propyloctan-3-ol

Uniqueness

What sets acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) apart from similar compounds is its specific ethenylidene group, which imparts unique chemical and biological properties. This structural feature allows for distinct reactivity and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

821782-65-4

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

InChI

InChI=1S/C10H18O.C2H4O2/c1-4-7-9(5-2)8-10(11)6-3;1-2(3)4/h10-11H,2,4,6-8H2,1,3H3;1H3,(H,3,4)/t10-;/m1./s1

InChI Key

OPNDGEMISWWCJZ-HNCPQSOCSA-N

Isomeric SMILES

CCCC(=C=C)C[C@@H](CC)O.CC(=O)O

Canonical SMILES

CCCC(=C=C)CC(CC)O.CC(=O)O

Origin of Product

United States

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